Fmoc-O-trityl-L-homoserine, also known as N-α-Fmoc-O-trityl-L-homoserine, is a derivative of the amino acid homoserine. It is primarily utilized as a building block in peptide synthesis, especially in the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis method. The compound features a trityl group protecting the hydroxyl side chain and an Fmoc group protecting the amino group, which are crucial for the selective modification of peptides during synthesis.
Fmoc-O-trityl-L-homoserine is classified as a protected amino acid derivative. It falls under the category of chemical compounds used in organic synthesis, particularly in the field of medicinal chemistry and biochemistry.
The synthesis of Fmoc-O-trityl-L-homoserine typically involves two main steps:
The reaction conditions generally require anhydrous solvents such as dichloromethane and dimethylformamide to ensure high purity and yield. The process can be scaled for industrial production, employing automated synthesis equipment to enhance efficiency and consistency .
Fmoc-O-trityl-L-homoserine has a complex molecular structure characterized by its protective groups. The molecular formula is C₃₈H₃₃N₁O₅, with a molecular weight of 601.66 g/mol.
The compound's structure can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity and purity .
Fmoc-O-trityl-L-homoserine undergoes several key reactions:
The primary products from these reactions include deprotected homoserine and various functionalized homoserine derivatives.
The mechanism of action for Fmoc-O-trityl-L-homoserine involves its role as an intermediate in peptide synthesis. During solid-phase peptide synthesis, the compound interacts with other amino acids through coupling reactions facilitated by its protective groups.
The selective modification enabled by Fmoc-O-trityl-L-homoserine allows for the creation of peptides with tailored properties, which is essential for developing specific biological functions or therapeutic applications.
Relevant data regarding these properties can be found in safety data sheets and product specifications provided by suppliers .
Fmoc-O-trityl-L-homoserine is widely used in scientific research and applications, particularly in:
Fmoc-O-trityl-L-homoserine (CAS 111061-55-3) serves as a cornerstone building block in Fmoc SPPS, enabling precise incorporation of homoserine residues with orthogonal side-chain protection. Its N-terminal Fmoc group allows iterative deprotection under mild basic conditions (e.g., piperidine/DMF), while the O-trityl (Trt) group shields the homoserine hydroxyl function during chain elongation. This dual protection is critical for synthesizing complex peptides susceptible to side reactions, particularly those requiring post-assembly modification of the hydroxyl moiety. The compound’s high purity (≥99.8% by chiral HPLC) and defined crystalline structure ensure reproducible coupling efficiency, minimizing deletion sequences in synthetic peptides [1] [3] [8].
The Trt group in Fmoc-O-trityl-L-homoserine exhibits exceptional stability under standard Fmoc deprotection and peptide coupling conditions, including prolonged exposure to bases (20% piperidine) and nucleophiles (HOBt/DIC). Its orthogonality is demonstrated by selective cleavage with mild acids—specifically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) containing 5% triisopropylsilane (TIS). This gentle deprotection regime leaves tert-butyl, Boc, and Fmoc groups intact, enabling precise side-chain liberation while the peptide remains anchored to solid support. The Trt removal generates a stable trityl carbocation, scavenged by TIS to prevent side-chain reattachment, yielding a free hydroxyl group primed for functionalization [4] [8] [10].
Table 1: Deprotection Conditions for Trityl-Protected Homoserine Derivatives
Deprotection Reagent | Time (min) | Selectivity | Residual Hydroxyl Functionality |
---|---|---|---|
1% TFA/DCM + 5% TIS | 5–10 | Orthogonal to Fmoc/tBu/Boc | Intact, fully exposed |
0.5% TFA/TFE:DCM (1:99) | 15 | Compatible with acid-labile linkers | Intact |
20% HFIP/DCM | 30 | Preserves Fmoc | Intact |
Orthogonal protection strategies necessitate differentiated side-chain capping. Fmoc-O-trityl-L-homoserine (L-isomer) exhibits distinct advantages over related derivatives:
Table 2: Comparative Properties of Protected Homoserine Derivatives
Compound | CAS Number | Protection Group | Deprotection Conditions | Optical Rotation [α]D²⁰ | Key Application |
---|---|---|---|---|---|
Fmoc-O-trityl-L-homoserine | 111061-55-3 | Trt (acid-labile) | 1% TFA/DCM + TIS | –14° (C=1, DMF) | On-resin side-chain modification |
Fmoc-O-trityl-D-homoserine | 257886-01-4 | Trt | 1% TFA/DCM + TIS | +14° (C=1, DMF) | Protease-resistant peptides |
Fmoc-O-methyl-L-homoserine | 173212-86-7 | Methyl (stable) | Not cleaved by TFA | –28° to –32° (C=4, DMF) | Stable hydroxyl mimic |
Fmoc-H₄Ser(tBu)-OH | Not provided | tBu (acid-labile) | ≥95% TFA | Data not available | Extended-chain analogs |
The liberated hydroxyl group after Trt deprotection serves as a versatile handle for late-stage diversification:
These applications exploit the chemoselectivity of the deprotected hydroxyl, enabling complex peptide architectures inaccessible through standard amino acids. The efficiency of these modifications is evidenced by high-yielding conjugations (>85%) reported in oligonucleotide-peptide chimera synthesis [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8